N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex ethanediamide derivative characterized by a tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodecatriene core. The molecule features an ethyl group on one nitrogen atom and a 2-oxo-substituted azatricyclo moiety on the other.
Properties
IUPAC Name |
N-ethyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-16-14(20)15(21)17-11-6-9-4-3-5-18-12(19)8-10(7-11)13(9)18/h6-7H,2-5,8H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCNTAJPMHOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The IUPAC name and structural formula are essential for understanding its reactivity and interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.39 g/mol |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent response.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against a range of bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus.
Table: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
| Candida albicans | 64 µg/mL |
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell cycle regulation and metabolic pathways.
- Receptor Binding: It potentially binds to specific receptors on cell membranes, altering signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress may play a role in its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethanediamide class encompasses diverse derivatives with modifications to the substituents on the nitrogen atoms or the tricyclic core. Below is a detailed comparison of structurally related compounds based on molecular features, substituents, and available data.
Structural Analogues and Their Key Features
Key Observations
Core Modifications: The target compound and BG14448 share the 2-oxo-1-azatricyclo core but differ in substituents. BF38428 introduces a 3-methyl group on the azatricyclo core, which may alter steric hindrance and solubility compared to the unsubstituted core in the target compound .
Functional Group Diversity :
- The benzothiophen-containing derivative (CAS 2034359-61-8) includes a sulfur heterocycle, likely improving lipophilicity and π-π stacking interactions, which are absent in the target compound .
- NDTDI replaces the ethanediamide linkage with a propanamide group and lacks the 2-oxo moiety, reducing polarity and hydrogen-bonding capacity .
Synthetic Accessibility :
- BG14448 is commercially available for research (priced at $8–$10/g), suggesting established synthetic protocols, whereas the target compound’s synthesis remains undocumented in the provided evidence .
- BF38428 and the benzothiophen derivative are listed in chemical catalogs, implying scalability for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
